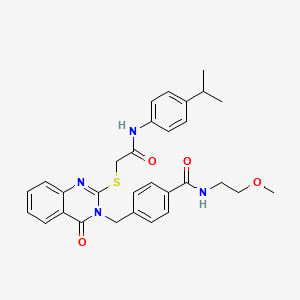

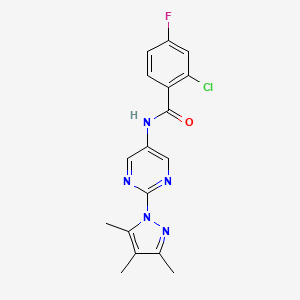

2-chloro-4-fluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like molecular weight, density, boiling point, etc. Unfortunately, the specific physical and chemical properties of “2-chloro-4-fluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide” are not available in the retrieved data .Scientific Research Applications

Synthesis and Biological Evaluation

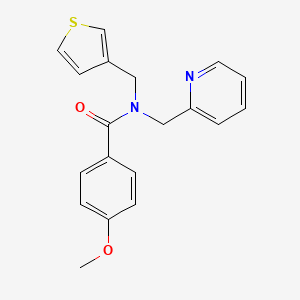

2-chloro-4-fluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide and its derivatives have been explored for their potential in various scientific applications, particularly focusing on their synthesis and biological evaluation. These compounds have been investigated for their potential as imaging agents, antimicrobial agents, and anti-inflammatory agents, among others.

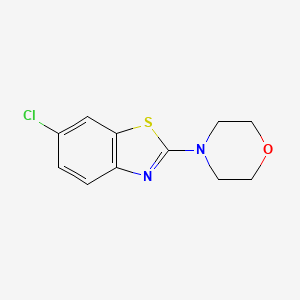

Imaging Agents for Neurodegenerative Disorders : Compounds with structural similarity have been synthesized and evaluated for their affinity towards peripheral benzodiazepine receptors (PBRs), showing potential as imaging agents for neurodegenerative disorders using positron emission tomography (PET) (Fookes et al., 2008).

Building Blocks in Medicinal Chemistry : The development of synthetic strategies for new 3-amino-4-fluoropyrazoles demonstrates the importance of fluorinated pyrazoles as building blocks in medicinal chemistry, enabling further functionalization and synthesis of complex molecules (Surmont et al., 2011).

Antiviral Activities Against Bird Flu : Novel benzamide-based 5-aminopyrazoles and their derivatives have been synthesized, showing significant antiviral activities against bird flu influenza (H5N1), demonstrating their potential in developing new antiviral agents (Hebishy et al., 2020).

Antitumor and Antimicrobial Activities : Compounds containing the pyrazole moiety have been synthesized and evaluated for their antitumor and antimicrobial activities, offering a promising avenue for the development of new therapeutic agents (Riyadh, 2011).

Synthesis of Novel Derivatives for Cancer Therapy : Studies have focused on the synthesis of novel derivatives of compounds similar to this compound, showing remarkable anti-avian influenza virus activity, and highlighting the potential of these compounds in cancer therapy (Gad & Nassar, 2014).

Fluorophores for Biological and Organic Material Applications : The preparation of benzamides and their conversion into difluoroboronated complexes have been explored for their luminescence properties, suitable for biological and organic material applications (Yamaji et al., 2017).

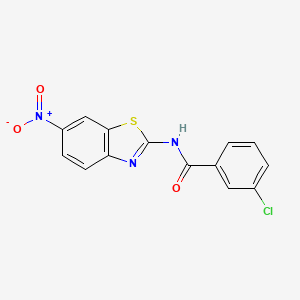

Mechanism of Action

Target of Action

The primary target of this compound is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways involved in energy production within cells.

Mode of Action

The compound interacts with its target, the SDH enzyme, by binding to its active site . The presence of the compound inhibits the normal function of the enzyme, disrupting the energy production process within the cell . This interaction and the resulting changes can lead to cell death, particularly in organisms that are sensitive to disruptions in energy production.

Biochemical Pathways

The compound affects the citric acid cycle and the electron transport chain by inhibiting the function of the SDH enzyme . These pathways are critical for ATP production, the primary energy currency of the cell. Disruption of these pathways can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve disruption of energy production within the cell due to SDH inhibition . This can lead to cell death, particularly in organisms that are sensitive to disruptions in energy production. In the context of its potential use as a fungicide, this means it could effectively kill or inhibit the growth of certain types of fungi .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-chloro-4-fluoro-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN5O/c1-9-10(2)23-24(11(9)3)17-20-7-13(8-21-17)22-16(25)14-5-4-12(19)6-15(14)18/h4-8H,1-3H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFIMNLQUGLDFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2419417.png)

![3-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2419419.png)

![2-amino-6-ethyl-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2419425.png)

![Methyl 3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]thiophene-2-carboxylate](/img/structure/B2419430.png)

![3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2419434.png)